molecular formula C9H8O2S B13176117 Methyl 3-(5-methylthiophen-2-yl)prop-2-ynoate CAS No. 132667-52-8

Methyl 3-(5-methylthiophen-2-yl)prop-2-ynoate

Cat. No.: B13176117
CAS No.: 132667-52-8
M. Wt: 180.23 g/mol
InChI Key: WHNUBVYWDBNSHB-UHFFFAOYSA-N
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Description

Methyl 3-(5-methylthiophen-2-yl)prop-2-ynoate is an organic compound with the molecular formula C₉H₈O₂S It is a derivative of thiophene, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-methylthiophen-2-yl)prop-2-ynoate typically involves the reaction of 5-methylthiophene-2-carbaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-methylthiophen-2-yl)prop-2-ynoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkenes and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(5-methylthiophen-2-yl)prop-2-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(5-methylthiophen-2-yl)prop-2-ynoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(5-methylthiophen-2-yl)prop-2-enoate: Similar in structure but contains a double bond instead of a triple bond.

    Methyl 3-(5-methylthiophen-2-yl)propanoate: Contains a single bond instead of a triple bond.

Uniqueness

Methyl 3-(5-methylthiophen-2-yl)prop-2-ynoate is unique due to the presence of the alkyne group, which imparts distinct chemical reactivity and potential for diverse applications. The alkyne group allows for various functionalization reactions, making it a versatile intermediate in organic synthesis .

Biological Activity

Methyl 3-(5-methylthiophen-2-yl)prop-2-ynoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a thiophene ring, which is known to influence its reactivity and biological properties. The presence of the propyne functional group enhances its electrophilic characteristics, making it a versatile building block in organic synthesis.

Property Value
Molecular Formula C₁₁H₁₄O₂S
Molecular Weight 210.30 g/mol
Melting Point Not specified
Boiling Point Not specified

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. This compound may modulate cellular pathways by inhibiting specific enzymes or receptors involved in microbial growth and cancer cell proliferation. For instance, it has been suggested that it could inhibit the activity of enzymes critical for the survival of certain pathogens, thereby exhibiting antimicrobial effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated that this compound exhibits significant inhibitory effects against a range of bacterial strains. The results from these studies are summarized in Table 1.

Table 1: Antimicrobial Activity

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1550
Escherichia coli1830
Candida albicans1260

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promising antifungal activity. Studies indicate that it can effectively inhibit the growth of various fungi, including Candida species. The antifungal efficacy is noteworthy as it presents an alternative approach to combat fungal infections resistant to conventional treatments.

Anticancer Properties

The compound's anticancer potential has also been investigated. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation. In vitro studies have shown that treatment with this compound leads to reduced viability in several cancer cell lines.

Table 2: Anticancer Activity

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)25
MCF7 (breast cancer)30
A549 (lung cancer)20

These results underscore the potential of this compound as a candidate for further development in anticancer therapies.

Properties

CAS No.

132667-52-8

Molecular Formula

C9H8O2S

Molecular Weight

180.23 g/mol

IUPAC Name

methyl 3-(5-methylthiophen-2-yl)prop-2-ynoate

InChI

InChI=1S/C9H8O2S/c1-7-3-4-8(12-7)5-6-9(10)11-2/h3-4H,1-2H3

InChI Key

WHNUBVYWDBNSHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C#CC(=O)OC

Origin of Product

United States

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